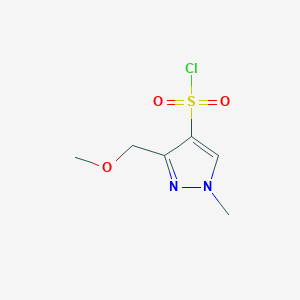

3-(methoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

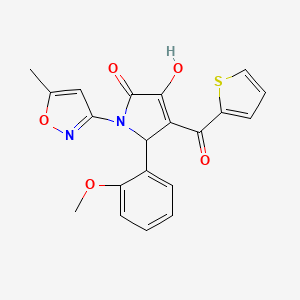

The compound you mentioned seems to be a type of organic compound known as a sulfonyl chloride. Sulfonyl chlorides are a group of organic compounds sharing a common functional group R-SO2-Cl, where R is an organic group . They are often used in organic synthesis.

Molecular Structure Analysis

The molecular structure of a sulfonyl chloride generally consists of a sulfur atom doubly bonded to two oxygen atoms and singly bonded to a chlorine atom and an R group .

Chemical Reactions Analysis

Sulfonyl chlorides are reactive substances used in organic synthesis. They can react with amines to form sulfonamides, or with alcohols to form sulfonate esters .

Physical And Chemical Properties Analysis

Sulfonyl chlorides are typically colorless liquids or solids. They are generally soluble in organic solvents but react with water .

Scientific Research Applications

Cellulose Derivatives Synthesis

Cellulose, the most abundant polymer on Earth, serves as a crucial raw material for diverse purposes. Researchers have explored its potential use in biofuel production and the paper industry. Additionally, cellulose derivatives—modified forms of cellulose—play a pivotal role in various industrial sectors. MMPSC has been employed in the synthesis of cellulose derivatives, particularly in ionic liquid (IL) media. These derivatives find applications in drug delivery, wound healing, and controlled release systems .

Organic Synthesis: Methoxymethyl Protection Group

MMPSC serves as a precursor for the methoxymethyl (MOM) protection group. In organic synthesis, protecting functional groups is essential to control reactivity during multi-step reactions. The MOM group shields specific sites on molecules, allowing selective transformations. Researchers have utilized MMPSC to introduce the MOM group, facilitating the synthesis of complex organic compounds .

Pyrrolidine Synthesis

MMPSC contributes to the synthesis of pyrrolidine derivatives. For instance, it can be used to protect diols during pyrrolidine formation. By reacting MMPSC with diols, followed by subsequent steps, researchers obtain fully protected pyrrolidines. These compounds have applications in medicinal chemistry and natural product synthesis .

Triphenylphosphonium Salt Chemistry

MMPSC contains a triphenylphosphonium moiety. Triphenylphosphonium salts exhibit interesting reactivity, including their use in organic transformations. Researchers have explored MMPSC-derived phosphonium salts for catalysis, antimicrobial agents, and bioactive compounds .

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

3-(methoxymethyl)-1-methylpyrazole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O3S/c1-9-3-6(13(7,10)11)5(8-9)4-12-2/h3H,4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWIQCVMYAAZBKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)COC)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B2460915.png)

![3-(benzo[d][1,3]dioxole-5-carbonyl)-8-methoxy-2H-chromen-2-one](/img/structure/B2460918.png)

![(1S,4S,5R,9S,10R,13R,14R)-5-(Hydroxymethyl)-9-methyl-14-(2-methylpropanoyloxymethyl)tetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B2460925.png)

![N-Propan-2-yl-2-[[2-(propan-2-ylcarbamoyl)phenyl]sulfamoylamino]benzamide](/img/structure/B2460928.png)

![{4-[4-(4-Methylbenzoyl)piperazin-1-yl]phenyl}amine](/img/structure/B2460931.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2460936.png)

![1-(4-fluorophenyl)-6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)